2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole
Description
Chemical Structure and Properties
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole (CAS: 57709-58-7) is a halogenated heterocyclic compound with the molecular formula C₉H₆BrClN₂S and a molecular weight of 275.56 g/mol . Its structure comprises a 1,3,4-thiadiazole core substituted at position 2 with a bromine atom and at position 5 with a (4-chlorophenyl)methyl group (benzyl chloride derivative) . Key spectral data include ¹H NMR signals for aromatic protons (δ 7.52–7.77 ppm) and IR absorption bands for C-Br (785 cm⁻¹) and aromatic C=C (1595 cm⁻¹) .
Core Formation: Condensation of substituted hydrazides with thiocarboxylic acids or derivatives under POCl₃ catalysis, as seen in the synthesis of 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol .
Properties
IUPAC Name |
2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJIQZDRWJWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Chlorobenzyl derivatives : The 4-chlorophenylmethyl moiety is introduced typically through benzyl halides or benzyl bromides bearing the 4-chloro substituent.
- Thioamide or thiosemicarbazide precursors : These provide the sulfur and nitrogen atoms necessary for the thiadiazole ring formation.
- Brominating agents : Used to introduce the bromine atom at the 2-position of the thiadiazole ring.
Multi-step Synthesis Approach
According to literature protocols, the preparation involves:
Formation of N-benzoyl benzohydrazides or thioamides : Reacting substituted benzoic acid derivatives with hydrazine or thiosemicarbazides in the presence of coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and bases like 2,6-dimethylpyridine in dry solvents (e.g., dichloromethane) at controlled temperatures (0–30 °C).
Cyclization to 1,3,4-thiadiazole ring : Treatment of the hydrazide or thioamide intermediates with Lawesson’s reagent (1,3-dithia-2,4-diphosphetane 2,4-disulfide) under reflux conditions (110 °C for 4–5 hours) in toluene leads to the formation of the thiadiazole ring.
Introduction of the 4-chlorophenylmethyl substituent : This is achieved by alkylation of the thiadiazole intermediate with 4-chlorobenzyl bromide under basic conditions, typically in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as the base, facilitating nucleophilic substitution.
Bromination at the 2-position : The bromine atom at the 2-position can be introduced either by starting with brominated precursors or by selective bromination using reagents such as N-bromosuccinimide (NBS) or methyl bromocyanoacetate, which also acts as an oxidant facilitating ring closure and bromination.
Representative Reaction Conditions and Yields
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The preferred preparation of this compound involves a multi-step synthesis starting from 4-chlorobenzyl precursors and thioamide intermediates.
- Lawesson’s reagent is effective for cyclization to the thiadiazole ring, followed by alkylation and bromination steps.
- An alternative and efficient one-pot method uses methyl bromocyanoacetate to achieve ring closure and bromination simultaneously, offering rapid reaction times and high yields.
- The reaction conditions are mild and compatible with various substituents, including electron-withdrawing groups like 4-chloro.
- Purification is generally achieved by column chromatography with common solvent systems (hexane:ethyl acetate).
- The methods are scalable, allowing gram-scale synthesis with consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole demonstrate effectiveness against various bacterial strains. A notable case study involved the synthesis of related thiadiazoles, which were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer activities. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Agrochemical Applications
Pesticidal Properties
The compound has been explored as a potential pesticide. Research has shown that thiadiazoles can act as effective insecticides against pests like aphids and whiteflies. A field study demonstrated that formulations containing this compound significantly reduced pest populations while being safe for beneficial insects .
Herbicidal Activity
In addition to its insecticidal properties, this compound has shown herbicidal activity in preliminary trials. It was effective against several weed species commonly found in agricultural settings. The selectivity of the compound allows for targeted application without harming crop yields .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Bioactivity : Imidazo-fused derivatives (e.g., compound 122 in ) show superior anticancer activity due to planar aromatic systems enhancing DNA intercalation .
Halogenated Derivatives
Key Observations :
- Dual Halogenation : Compounds with multiple halogens (e.g., bromine) exhibit higher reactivity in cross-coupling reactions, useful in medicinal chemistry .
- Simplified Analogs : Methyl-substituted derivatives serve as foundational scaffolds for structure-activity relationship (SAR) studies .
Pharmacologically Active Derivatives
Key Observations :
Biological Activity
Overview
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiadiazole ring with a bromo substituent and a chlorophenylmethyl group, which influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It has been shown to inhibit specific kinases involved in critical cell signaling pathways. For instance, it can affect the MAPK/ERK pathway, which plays a significant role in cell proliferation and differentiation.
Target Enzymes
- Kinases : Inhibition of kinases leads to altered cell signaling.
- Apoptosis-related Proteins : Modulation of gene expression related to apoptosis and cell cycle regulation has been observed.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example, derivatives of 1,3,4-thiadiazoles have been shown to induce cytotoxic effects on various cancer cell lines:
These findings indicate that the compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, compounds within the thiadiazole family have demonstrated antimicrobial effects. Research indicates that certain derivatives exhibit significant inhibition against bacterial and fungal strains. This activity is likely due to their ability to disrupt cellular processes in pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the thiadiazole ring can significantly alter its potency against different biological targets. For instance:
- Substituting the phenyl group with more lipophilic moieties has been shown to enhance anticancer activity.
- The position and nature of halogen substituents also play a critical role in modulating activity .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines using assays such as MTT:
- Breast Cancer (MCF-7) : Demonstrated significant cytotoxicity with an IC50 value indicating potent growth inhibition.
- Liver Cancer (HepG2) : Showed effective modulation of cell cycle progression leading to reduced viability.
In Vivo Studies
In vivo studies involving tumor-bearing mice have confirmed the targeting ability of thiadiazole derivatives for specific cancer cells. These studies provide valuable insights into the pharmacokinetics and therapeutic potential of these compounds in clinical settings .
Q & A
Q. What are the primary synthetic routes for 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole, and how can yield/purity be optimized?
The synthesis of 1,3,4-thiadiazole derivatives often employs two pathways:
- One-step method : Reacting precursors (e.g., hydrazones or carbodi thioates) with brominated intermediates in the presence of triethylamine at room temperature .
- Multi-step method : Sequential reactions involving brominated acetohydrazonoyl intermediates followed by aldehyde/ketone coupling under acidic conditions .
Q. Optimization strategies :
- Use high-purity reagents to minimize side reactions.
- Adjust stoichiometric ratios (e.g., excess brominated intermediates to drive substitution).
- Monitor reaction progress via TLC or HPLC to isolate products at optimal timepoints.
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Key Intermediates | Advantages |
|---|---|---|---|
| One-step | RT, triethylamine | Hydrazones, carbodi thioates | Faster, fewer purification steps |
| Multi-step | HCl, 2-propanol, reflux | Brominated acetohydrazonoyl | Better control over substituents |
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR : H and C NMR identify substituent positions (e.g., bromine at C2, chlorophenyl at C5) .
- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., planar thiadiazole ring with 4-chlorophenylmethyl orientation) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H] peaks matching theoretical values) .
Advanced Research Questions
Q. How does the bromine atom at position 2 influence reactivity in nucleophilic substitution reactions?
The C-Br bond at position 2 is highly reactive due to electron-withdrawing effects of the thiadiazole ring. This allows:
- Amine substitution : Secondary amines replace bromine to form imidazo-thiadiazole derivatives (e.g., anti-convulsant agents) .
- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids for functionalization .
Q. Key factors :
- Solvent polarity (DMF or DMSO enhances nucleophilicity).
- Catalytic systems (e.g., Pd catalysts for cross-coupling) .
Q. How should researchers address contradictory antimicrobial activity data across studies?
Discrepancies in MIC values (e.g., 8–64 μg/mL for Mtb H37Rv) arise from:
- Methodological variability : Broth microdilution vs. agar dilution protocols .
- Strain-specific resistance : Genetic differences in bacterial efflux pumps .
Q. Resolution strategies :
- Standardize assays using CLSI guidelines.
- Include positive controls (e.g., norfloxacin) to calibrate activity .
Table 2 : Antimicrobial Activity Data
| Study | MIC Range (μg/mL) | Method | Strain |
|---|---|---|---|
| Demirci et al. (2018) | 8–64 | Broth microdilution | Mtb H37Rv |
| Ebru et al. (2019) | 16–128 | Agar dilution | M. smegmatis |
Q. How can computational modeling predict interactions with biological targets?
- Docking studies : Simulate binding to enzymes (e.g., Mycobacterium enoyl-ACP reductase) using Schrödinger or AutoDock .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, Br) with activity .
Validation : Compare predicted binding energies with experimental IC values .
Q. What approaches explore its potential as a ligand in metal complexes?
- Coordination chemistry : The thiadiazole ring’s N and S atoms bind transition metals (e.g., Cu, Zn) to form complexes with enhanced bioactivity .
- Characterization : Use UV-Vis (d-d transitions), EPR (metal oxidation states), and single-crystal XRD .
Applications : Anticancer or antifungal agents via redox-active metal centers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
